

Application Note: Characterization of Ibuprofen Isobutanolammonium Salt Using FTIR Spectroscopy

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Compound of Interest

Compound Name: *Ibuprofen isobutanolammonium*

Cat. No.: *B12778291*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exhibits poor aqueous solubility, which can limit its bioavailability.^[1] A common strategy to enhance the solubility and dissolution rate of ionizable drugs like ibuprofen is the formation of salts. This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy to characterize the formation of an isobutanolammonium salt of ibuprofen. FTIR is a rapid, non-destructive analytical technique ideal for confirming salt formation by identifying shifts in the vibrational frequencies of key functional groups involved in the proton transfer between the acidic drug and the basic salt former.^{[1][2]}

Principle of FTIR Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations such as stretching and bending of chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint for the molecule. In the context of **ibuprofen isobutanolammonium**, salt formation is confirmed by observing the disappearance of the characteristic bands of the carboxylic acid group in ibuprofen and the appearance of new bands corresponding to the carboxylate anion and the ammonium cation.

Key Spectral Features and Data

The formation of the **ibuprofen isobutanolammonium** salt is primarily identified by changes in the spectral regions associated with the carboxylic acid of ibuprofen and the primary amine of isobutanolamine (specifically, 2-amino-2-methyl-propan-1-ol was used in the synthesis).[2]

- Ibuprofen (Reactant): The spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group, typically seen around 1721 cm^{-1} .[2][3] A very broad O-H stretching band is also present in the $3200\text{--}2500\text{ cm}^{-1}$ region.[2]
- Isobutanolamine (Reactant): The spectrum shows a broad band between $3600\text{--}3200\text{ cm}^{-1}$, which is a superposition of O-H and N-H stretching vibrations.[2] A distinct N-H bending vibration appears around 1592 cm^{-1} .[2]
- **Ibuprofen Isobutanolammonium** (Product): Successful salt formation leads to the deprotonation of ibuprofen's carboxylic acid and protonation of the amine group. This is confirmed by:
 - The disappearance of the intense C=O stretch of the carboxylic acid ($\sim 1721\text{ cm}^{-1}$).
 - The disappearance of the broad O-H stretch from the acid.
 - The appearance of two new bands for the carboxylate anion (COO^-): an asymmetric stretching band and a symmetric stretching band.
 - The appearance of bands corresponding to the ammonium cation (NH_3^+).

Table 1: Summary of Characteristic FTIR Absorption Bands

Functional Group	Vibration Type	Ibuprofen (cm ⁻¹)	Isobutanolamine (cm ⁻¹)	Ibuprofen Isobutanolammonium Salt (cm ⁻¹)
Carboxylic Acid (–COOH)	O–H Stretch	~3200–2500 (very broad) ^[2]	-	Absent
Carboxylic Acid (–COOH)	C=O Stretch	~1721 ^{[2][3]}	-	Absent
Carboxylate (–COO [–])	Asymmetric Stretch	-	-	Present (typically ~1600-1550)
Carboxylate (–COO [–])	Symmetric Stretch	-	-	Present (typically ~1400-1300)
Amine/Alcohol	O–H / N–H Stretch	-	~3600–3200 (broad) ^[2]	Present (shifted due to H-bonding)
Amine (–NH ₂)	N–H Bend	-	~1592 ^[2]	Absent
Ammonium (–NH ₃ ⁺)	N–H Bending	-	-	Present (typically ~1600-1500)

Experimental Protocol

Objective: To acquire and analyze the FTIR spectra of ibuprofen, isobutanolamine, and their resulting salt to confirm the formation of **Ibuprofen Isobutanolammonium**.

Materials and Equipment:

- FTIR Spectrometer (e.g., PerkinElmer Spectrum 2, Shimadzu IRTtracer-100)
- Ibuprofen powder
- Isobutanolamine (e.g., 2-amino-2-methyl-propan-1-ol)
- Synthesized **Ibuprofen Isobutanolammonium** salt

- Infrared (IR) grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Hydraulic press with pellet die
- Spatula and weighing paper

Sample Preparation (KBr Pellet Method) The KBr pellet method is a common technique for analyzing solid samples and was used in the characterization of this salt.[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Grinding: Add approximately 1-2 mg of the sample (ibuprofen, isobutanolamine, or the salt) to an agate mortar.
- Mixing: Add 100-200 mg of dry KBr powder to the mortar. Gently mix with a spatula.
- Homogenizing: Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.[\[6\]](#)
- Pellet Pressing: Transfer a portion of the powder into a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes to form a thin, transparent, or semi-transparent pellet.
- Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrument Parameters:

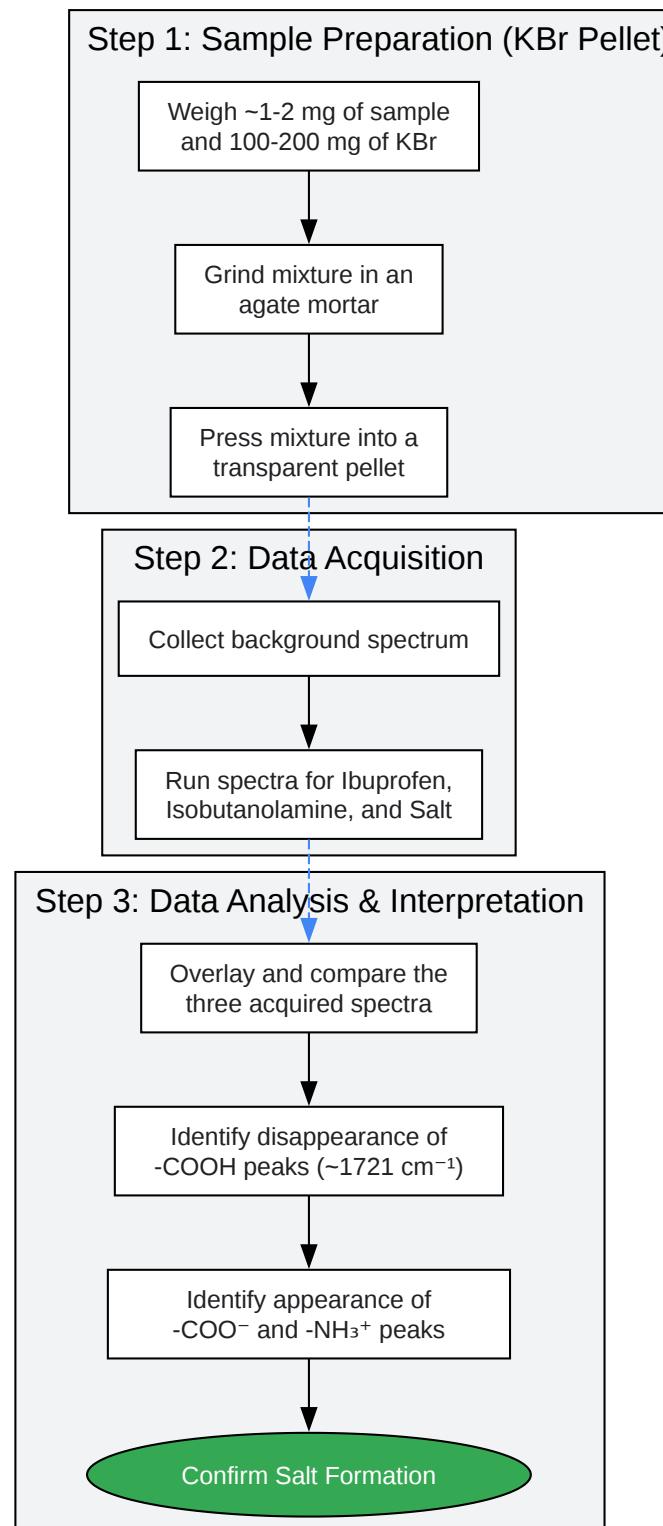
- Scan Range: 4000–600 cm^{-1} [\[2\]](#)
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 (to improve signal-to-noise ratio)
- Mode: Transmittance

Data Acquisition and Analysis:

- Background Scan: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Scans: Acquire the FTIR spectrum for each of the three samples (Ibuprofen, Isobutanolamine, and the **Ibuprofen Isobutanolammonium salt**).
- Spectral Comparison: Overlay the three spectra. Analyze the product spectrum for the disappearance of the key reactant peaks (ibuprofen's C=O stretch at ~1721 cm⁻¹) and the appearance of new peaks characteristic of the salt (carboxylate and ammonium bands) as detailed in Table 1.

Visualizations

Experimental Workflow for FTIR Characterization

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Caption: Experimental workflow for FTIR characterization.

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